

The Structure-Activity Relationship of Fak-IN-17: A Technical Guide

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Compound of Interest

Compound Name: *Fak-IN-17*

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This in-depth technical guide explores the structure-activity relationship (SAR) of **Fak-IN-17**, a potent inhibitor of Focal Adhesion Kinase (FAK). **Fak-IN-17**, also referred to as compound A12 in initial discovery literature, has demonstrated significant potential in preclinical studies as an anti-cancer agent. This document provides a comprehensive overview of its development, quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Introduction to Fak-IN-17 and its Target: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.^{[1][2]} Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastasis.^[3] This makes FAK a compelling target for the development of novel anticancer therapeutics.

Fak-IN-17 is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds, designed based on the structure of the known FAK inhibitor TAE-226.^{[1][4]} It has shown potent inhibitory activity against FAK and significant anti-proliferative effects in cancer cell lines with high FAK expression.^{[1][5]}

Structure-Activity Relationship (SAR) of Fak-IN-17 and Related Derivatives

The development of **Fak-IN-17** (A12) involved a systematic SAR study based on a 2,4-diaminopyrimidine scaffold.[1][4] The core structure and the modifications leading to the identification of **Fak-IN-17** are summarized below.

The general scaffold of the diaminopyrimidine derivatives explored includes key interaction points with the FAK kinase domain. The 2,4-diaminopyrimidine core is crucial for anchoring the inhibitor in the ATP-binding pocket of FAK through hydrogen bond interactions with the hinge region.[3]

Key Structural Modifications and Their Impact on Activity:

The synthesis and evaluation of a series of derivatives led to the following SAR insights[4]:

- Substitution at the R1 position: Introduction of hydrophilic groups at this position was explored to improve solubility and interaction with the solvent-accessible region. While a morpholin-4-yl group (compound A1) retained moderate activity, replacing it with a piperazin-1-yl group (compound A2) was also investigated.[4]
- Substitution on the Benzene Ring (R3 and R4): Modifications at these positions significantly influenced the inhibitory potency. The introduction of fluorine, methoxy, or methyl groups at the R3 and R4 positions of related compounds (B1-B10) resulted in high efficacy against FAK, with IC50 values in the low nanomolar range (6–32 nM).[4]

Fak-IN-17 (A12) emerged from these studies as a compound with a favorable balance of potency and other developability properties.[1]

Quantitative Biological Data

The biological activity of **Fak-IN-17** and its precursors has been quantified through various in vitro assays. The following tables summarize the key data.

Table 1: In Vitro FAK Kinase Inhibitory Activity of **Fak-IN-17** and Related Compounds[4]

Compound ID	Modifications	FAK IC50 (nM)
Fak-IN-17 (A12)	-	Potent (Specific value not individually provided in the summary but is the lead compound)
A1	R1 = morpholin-4-yl	356
B1-B5	R3/R4 = -F, -OCH3, or -Me	6-32
B6-B10	R3/R4 = -F, -OCH3, or -Me	Lower potency than B1-B5
TAE-226 (Control)	-	6.3

IC50 values represent the concentration of the compound required to inhibit 50% of the FAK enzyme activity and are the mean of two separate experiments.

Table 2: Anti-proliferative Activity of **Fak-IN-17** against Cancer Cell Lines^{[1][5]}

Cell Line	Cancer Type	Fak-IN-17 IC50 (nM)
A549	Lung Cancer	130
MDA-MB-231	Breast Cancer	94

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Fak-IN-17**.

FAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of compounds against the FAK enzyme.^[4]

Materials:

- Recombinant FAK enzyme
- FAK substrate (e.g., a synthetic peptide)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Europium-labeled anti-phosphotyrosine antibody
- Allophycocyanin (APC)-labeled streptavidin
- **Fak-IN-17** and other test compounds
- 384-well assay plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **Fak-IN-17** and control compounds in DMSO. Further dilute in assay buffer.
- Add the FAK enzyme to the wells of the assay plate.
- Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.

- Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.^[6]

Materials:

- A549 and MDA-MB-231 cancer cell lines
- Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- **Fak-IN-17**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the A549 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Fak-IN-17** for 72 hours. Include a vehicle control (DMSO).

- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blotting

Western blotting is used to detect changes in the protein levels and phosphorylation status of FAK and its downstream signaling partners.

Materials:

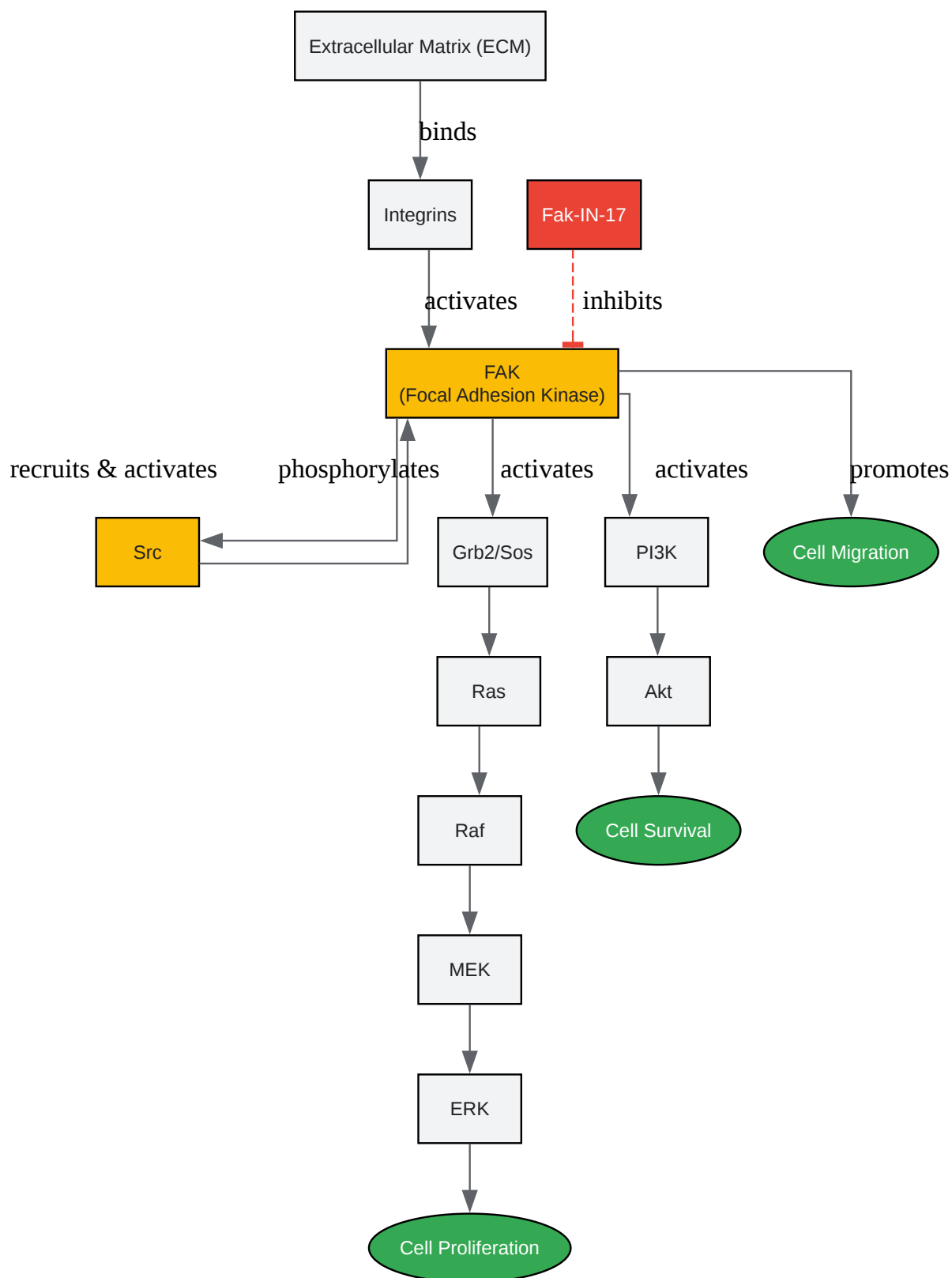
- A549 or MDA-MB-231 cells
- **Fak-IN-17**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-FAK, anti-phospho-FAK (Tyr397), anti-Actin)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and treat with **Fak-IN-17** at various concentrations for a specified time.
- Lyse the cells in lysis buffer and quantify the protein concentration.
- Denature the protein lysates by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and detect the signal using an imaging system.
- Analyze the band intensities to determine the effect of **Fak-IN-17** on protein expression and phosphorylation.

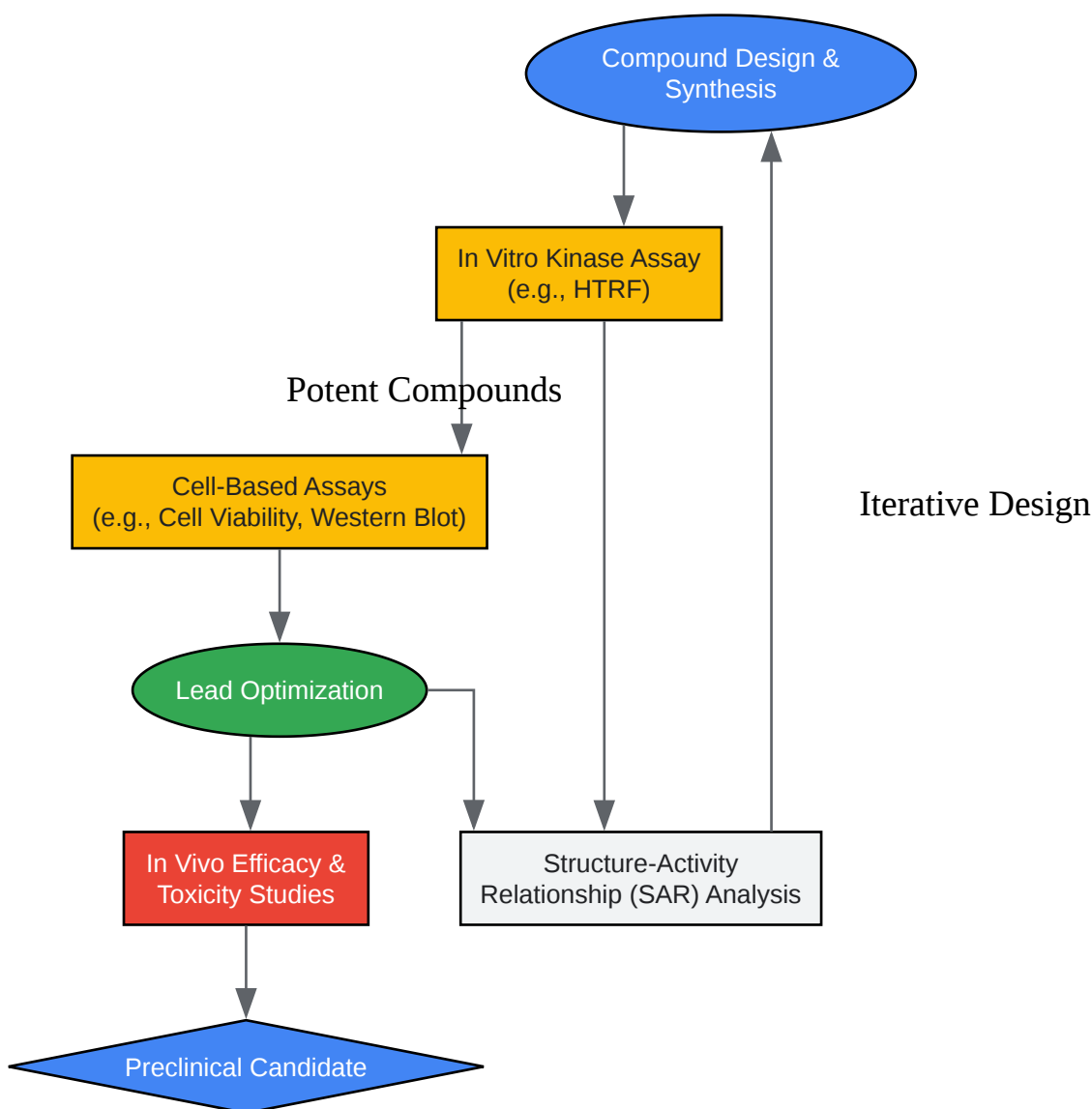
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the FAK signaling pathway and a typical workflow for the evaluation of a kinase inhibitor like **Fak-IN-17**.



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Caption: FAK Signaling Pathway and the inhibitory action of **Fak-IN-17**.



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Caption: General workflow for the discovery and development of a kinase inhibitor.

Conclusion

Fak-IN-17 is a promising FAK inhibitor with potent in vitro activity against FAK and cancer cell lines. The structure-activity relationship studies of the diaminopyrimidine scaffold have provided valuable insights for the design of effective FAK inhibitors. The experimental protocols detailed in this guide serve as a foundation for the further investigation and development of **Fak-IN-17** and related compounds as potential cancer therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of **Fak-IN-17**.

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